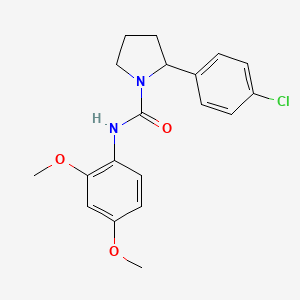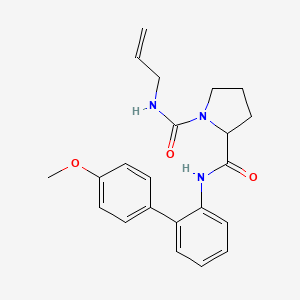![molecular formula C23H22FN3O2 B6075325 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Mechanism of Action
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by inhibiting the enzyme DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose metabolism and decreased blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its specificity for DPP-4. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism without the confounding effects of other enzymes. However, one limitation of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are a number of future directions for the study of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is the investigation of its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Finally, the effects of long-term treatment with 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide on glucose and lipid metabolism should be investigated in animal models.
Synthesis Methods
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with (S)-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then reacted with 3-fluorobenzylamine to form the final product, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Scientific Research Applications
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-4 inhibitors such as 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-18-7-3-6-17(14-18)16-27-13-5-10-21(27)23(28)26-20-9-1-2-11-22(20)29-19-8-4-12-25-15-19/h1-4,6-9,11-12,14-15,21H,5,10,13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPZCJLGCAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)